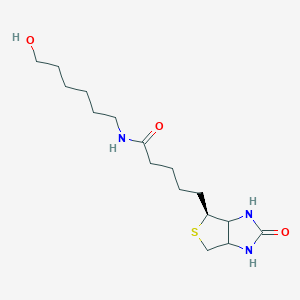

6-N-Biotinylaminohexanol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(6-hydroxyhexyl)-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O3S/c20-10-6-2-1-5-9-17-14(21)8-4-3-7-13-15-12(11-23-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12?,13-,15?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCYJOAYBYFSDA-OWYJLGKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2C([C@@H](S1)CCCCC(=O)NCCCCCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-N-Biotinylaminohexanol for Researchers and Drug Development Professionals

An Introduction to a Versatile Biotinylating Reagent

6-N-Biotinylaminohexanol is a valuable chemical tool in the fields of biochemistry, molecular biology, and drug development. It is a derivative of biotin (B1667282) (Vitamin H) featuring a six-carbon aliphatic spacer arm terminating in a primary alcohol. This unique structure allows for the covalent attachment of the high-affinity biotin tag to a wide variety of molecules and surfaces, facilitating their detection, purification, and study. The hexanol linker arm minimizes steric hindrance, ensuring that the biotin moiety remains accessible for strong and specific binding to avidin (B1170675) and streptavidin proteins. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and data presented for the scientific professional.

Core Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in experimental design. The following tables summarize key quantitative data for this reagent.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₆H₂₉N₃O₃S |

| Molecular Weight | 343.49 g/mol |

| CAS Number | 106451-92-7 |

| Appearance | White to off-white solid |

| Storage Temperature | -20°C |

Table 2: Solubility Profile of Biotin (as a proxy for this compound)

| Solvent | Solubility |

| Water | Low |

| Ethanol | Sparingly soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

Table 3: Stability of the Biotin Moiety

| Condition | Stability |

| pH | Stable in neutral and acidic conditions; less stable at pH > 9 |

| Temperature | Stable up to 100°C in aqueous solution |

Spectroscopic Data Interpretation:

While a dedicated, high-resolution spectrum for this compound is not publicly available in spectral databases, the expected spectral features can be predicted based on its chemical structure.

-

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the biotin ring protons, the amide protons, and the methylene (B1212753) protons of the hexyl spacer and the biotin side chain. The terminal hydroxymethylene protons (-CH₂OH) would appear as a distinct triplet.

-

¹³C NMR: The carbon NMR spectrum would show resonances for the carbonyl carbon of the amide, the carbons of the biotin ring, and the six distinct carbons of the hexyl spacer.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the hexyl chain.

-

FTIR: The infrared spectrum would display characteristic absorption bands for the N-H stretch of the amides, the C=O stretch of the amide and urea (B33335) moieties, the O-H stretch of the terminal alcohol, and the C-H stretches of the aliphatic chains.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of an activated biotin derivative with 6-aminohexanol. A common method involves the use of biotin p-nitrophenyl ester.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve biotin p-nitrophenyl ester in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Amine: To the stirred solution, add a solution of 6-aminohexanol in DMF dropwise at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent such as ethyl acetate.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Key Applications and Experimental Protocols

The terminal hydroxyl group of this compound is the key to its versatility, allowing for its conjugation to a variety of molecules and surfaces.

Biotinylation of Carboxylic Acid-Containing Molecules and Surfaces

The hydroxyl group can be reacted with carboxylic acids to form an ester linkage. This is particularly useful for labeling proteins (via acidic amino acid residues), carboxylated nanoparticles, or carboxyl-functionalized surfaces.

Experimental Protocol: Coupling to Carboxylated Beads

-

Bead Activation: Resuspend carboxylated magnetic beads in an activation buffer (e.g., 0.1 M MES, pH 6.0). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to the bead suspension and incubate for 15-30 minutes at room temperature with gentle mixing.

-

Washing: Pellet the beads using a magnetic separator and discard the supernatant. Wash the beads twice with a wash buffer (e.g., PBS).

-

Conjugation: Resuspend the activated beads in a coupling buffer (e.g., PBS, pH 7.4) containing this compound. Incubate for 2 hours at room temperature with gentle mixing.

-

Quenching: Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to block any unreacted active esters. Incubate for 15 minutes.

-

Final Washes: Pellet the beads and wash them three times with a wash buffer to remove any unbound this compound. The biotinylated beads are now ready for use.

Affinity Chromatography and Pull-Down Assays

Biotinylated molecules, prepared using this compound, are powerful tools for isolating and studying binding partners from complex biological samples.

Experimental Protocol: Pull-Down Assay with a Biotinylated Probe

-

Probe Preparation: Synthesize or acquire a biotinylated probe (e.g., a protein or nucleic acid) that has been labeled using this compound.

-

Cell Lysate Preparation: Prepare a cell lysate containing the putative binding partners of your probe.

-

Binding: Incubate the biotinylated probe with the cell lysate for 1-2 hours at 4°C with gentle rotation to allow for the formation of protein-probe complexes.

-

Capture: Add streptavidin-coated magnetic beads to the mixture and incubate for another hour at 4°C to capture the biotinylated probe and its binding partners.

-

Washing: Pellet the beads with a magnet and wash them three to five times with a wash buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., a high-salt buffer, a low-pH buffer, or a buffer containing free biotin).

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with specific antibodies or by mass spectrometry for the identification of unknown binding partners.

Enzyme-Linked Immunosorbent Assay (ELISA)

This compound can be used to prepare biotinylated antigens or antibodies for use in ELISA. The biotinylated molecule can be immobilized on a streptavidin-coated plate, providing a highly specific and stable assay surface.

Experimental Protocol: ELISA with a Biotinylated Antigen

-

Plate Coating: Coat a 96-well microplate with streptavidin.

-

Blocking: Block the unoccupied sites on the plate with a blocking buffer (e.g., 1% BSA in PBS).

-

Antigen Immobilization: Add the biotinylated antigen, prepared using this compound, to the wells and incubate to allow binding to the streptavidin.

-

Washing: Wash the plate to remove any unbound antigen.

-

Sample Incubation: Add the sample containing the primary antibody of interest to the wells and incubate.

-

Secondary Antibody: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a substrate for the enzyme and measure the resulting signal, which is proportional to the amount of primary antibody in the sample.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of a biotin tag onto a wide range of molecules. Its spacer arm and terminal hydroxyl group provide the necessary flexibility and reactivity for a multitude of applications in research and drug development. The protocols and data provided in this guide serve as a valuable resource for scientists seeking to leverage the power of the biotin-streptavidin interaction in their experimental work.

An In-depth Technical Guide to 6-N-Biotinylaminohexanol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-N-Biotinylaminohexanol, a versatile biotinylation reagent. This document details its chemical structure, physicochemical properties, and key applications in research and development. It also includes detailed experimental protocols and workflow diagrams to facilitate its practical use in the laboratory.

Core Structure and Chemical Identity

This compound is a chemical compound that covalently links a biotin (B1667282) molecule to a six-carbon aliphatic chain terminating in a hydroxyl group. This structure provides a versatile tool for researchers, combining the high-affinity binding of biotin to streptavidin and avidin (B1170675) with a functional handle for further chemical modification. The hexanol linker arm reduces steric hindrance, allowing for efficient binding of the biotin moiety to its target proteins.

The terminal hydroxyl group of the hexanol chain can be readily functionalized, for example, by reacting with carboxylic acids or being converted to other reactive groups.[1] This allows for the conjugation of this compound to a wide range of molecules, including proteins, nucleic acids, and other small molecules.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 106451-92-7 | [1][2] |

| Molecular Formula | C16H29N3O3S | [1][2] |

| Molecular Weight | 343.48 g/mol | [2] |

| Appearance | White to Off-White Solid | Pharmaffiliates |

| Storage Temperature | -20°C or 2-8°C | [1], Pharmaffiliates |

| Melting Point | Data not readily available in public domain | |

| Boiling Point | Data not readily available in public domain | |

| Solubility | Data not readily available in public domain |

Spectral Properties

Detailed spectral data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are crucial for the structural confirmation and purity assessment of this compound. While the complete spectra are not publicly available, several chemical suppliers indicate the availability of NMR data for their products.[1][3]

-

¹H NMR & ¹³C NMR: The proton and carbon NMR spectra would confirm the presence of the biotin ring system, the hexyl linker, and the terminal hydroxyl group through characteristic chemical shifts and coupling patterns.

-

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O groups of the amide linkage and the biotin ureido ring, as well as a broad O-H stretch from the terminal alcohol.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, confirming its identity.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool in a variety of applications:

-

Biotinylation: The terminal hydroxyl group can be activated or modified to react with various functional groups on target molecules, effectively labeling them with biotin.

-

Affinity Chromatography: Biotinylated molecules can be used for the purification of streptavidin or avidin, or conversely, immobilized streptavidin/avidin can be used to capture and purify biotinylated targets. This is a cornerstone of pull-down assays.[1]

-

Immunoassays: The high-affinity biotin-streptavidin interaction is widely used to develop sensitive detection systems in techniques like ELISA and Western blotting.

-

Enzyme Inhibition Studies: Derivatives of this compound have been synthesized to act as potent inhibitors of specific enzymes, such as serine esterases and proteases. This opens avenues for its use in activity-based protein profiling and drug discovery.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an activated biotin derivative, such as biotin p-nitrophenyl ester, with 6-aminohexanol.

Materials:

-

Biotin p-nitrophenyl ester

-

6-Aminohexanol

-

Dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA)

-

Diethyl ether

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol (B129727) mixture)

Procedure:

-

Dissolve biotin p-nitrophenyl ester in anhydrous DMF.

-

Add a solution of 6-aminohexanol in DMF to the reaction mixture.

-

Add triethylamine to the mixture to act as a base and stir at room temperature overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, precipitate the crude product by adding the reaction mixture to a large volume of cold diethyl ether.

-

Collect the precipitate by filtration and wash with diethyl ether.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

-

Confirm the identity and purity of the final product using NMR, IR, and MS analysis.

General Protocol for Affinity Purification of a Biotinylated Protein

This protocol outlines the general steps for capturing a biotinylated protein of interest using streptavidin-coated magnetic beads.

Materials:

-

Cell lysate or protein solution containing the biotinylated target protein

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., high concentration of free biotin in PBS, or a low pH buffer)

-

Magnetic stand

Procedure:

-

Bead Preparation: Resuspend the streptavidin-coated magnetic beads in the vial. Transfer the desired amount of bead slurry to a microcentrifuge tube. Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.

-

Equilibration: Wash the beads twice with Binding/Wash Buffer to equilibrate them.

-

Binding: Add the cell lysate or protein solution containing the biotinylated target to the equilibrated beads. Incubate at room temperature or 4°C with gentle rotation for 1-2 hours to allow the biotinylated protein to bind to the streptavidin.

-

Washing: Place the tube on the magnetic stand to pellet the beads and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Add Elution Buffer to the beads and incubate for a specified time (e.g., 10-30 minutes) to release the biotinylated protein from the streptavidin.

-

Sample Collection: Place the tube on the magnetic stand and carefully collect the supernatant containing the purified biotinylated protein. The eluted protein is now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.

Mandatory Visualizations

Caption: Workflow for affinity purification of a biotinylated protein.

Caption: Key structural features and resulting functionality of this compound.

References

Technical Guide: 6-N-Biotinylaminohexanol (CAS: 106451-92-7) for Research Applications

This in-depth technical guide provides comprehensive information on 6-N-Biotinylaminohexanol, a versatile biotinylation reagent for researchers, scientists, and drug development professionals. The guide covers its chemical properties, detailed experimental protocols for its use in applications such as pull-down assays, and the underlying logical workflows.

CAS Number: 106451-92-7[1][2][3][4]

Core Compound Specifications

This compound is a chemical reagent that incorporates a biotin (B1667282) molecule linked to a six-carbon chain (hexanol).[1] The terminal hydroxyl group on the hexanol linker allows for further chemical modification and conjugation to various molecules.[1]

| Property | Value | Reference |

| CAS Number | 106451-92-7 | [1][2][3][4] |

| Molecular Formula | C16H29N3O3S | [1][2][4] |

| Molecular Weight | 343.48 g/mol (or 343.5) | [1][2][3] |

| Synonyms | (3aS,4S,6aR)-Hexahydro-N-(6-hydroxyhexyl)-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | [4] |

| Storage Conditions | -20°C | [1] |

| Shipping Conditions | Ambient Temperature | [1] |

Principle of Application

This compound serves as a biotinylation reagent. The core principle of its application lies in the high-affinity interaction between biotin and streptavidin (or avidin). By chemically conjugating this molecule to a protein, nucleic acid, or other ligand of interest, researchers can use streptavidin-coated substrates (like beads or plates) to capture, purify, or detect the biotinylated molecule and its binding partners. The hexanol linker provides spatial separation between the biotin and the conjugated molecule, which can help minimize steric hindrance and improve the efficiency of the biotin-streptavidin interaction.

The primary alcohol group of this compound is not reactive on its own for direct conjugation to common biological functional groups like amines or thiols. Therefore, it typically requires chemical activation or modification to introduce a more reactive functional group before it can be used for biotinylating macromolecules.

Experimental Protocols

The following sections provide detailed, generalized protocols for the activation of this compound and its subsequent use in a pull-down assay to identify protein-protein interactions.

Activation of this compound (Example: Tosylation)

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions (e.g., with an amine group on a target molecule).

Materials:

-

This compound

-

Anhydrous pyridine (B92270)

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Magnesium sulfate (B86663) (MgSO4), anhydrous

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) supplies

Methodology:

-

Dissolve this compound in a minimal amount of anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.1 to 1.5 molar equivalents) to the solution while stirring.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction progress using TLC.

-

Once the reaction is complete, quench it by adding cold, saturated NaHCO3 solution.

-

Extract the product with DCM (3x volumes).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator to obtain the tosylated product.

-

The resulting activated biotinylation reagent can then be used to react with nucleophiles, such as the amine groups on a protein or other molecule of interest.

Biotinylation of a Target Protein

This protocol outlines the conjugation of the activated this compound to a purified "bait" protein.

Materials:

-

Activated this compound (from section 3.1)

-

Purified "bait" protein in a suitable buffer (e.g., PBS, pH 7.4-8.0, amine-free)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography column (e.g., PD-10)

-

Protein concentration assay kit (e.g., BCA or Bradford)

Methodology:

-

Dissolve the activated this compound in a small amount of DMSO to create a stock solution.

-

Adjust the concentration of the purified bait protein to 1-5 mg/mL in an amine-free buffer.

-

Add a 10- to 50-fold molar excess of the activated biotinylation reagent to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

To remove the unreacted biotinylation reagent, pass the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer for the protein.

-

Collect the protein-containing fractions.

-

Determine the concentration of the biotinylated protein.

-

The biotinylated protein is now ready for use in downstream applications.

Pull-Down Assay to Detect Protein-Protein Interactions

This protocol describes the use of the biotinylated "bait" protein to capture its interacting partners ("prey") from a cell lysate.

Materials:

-

Biotinylated "bait" protein

-

Streptavidin-coated magnetic beads

-

Cell lysate containing "prey" proteins

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a high-salt buffer)

-

Magnetic rack

-

Western blot or mass spectrometry equipment for analysis

Methodology:

-

Bead Preparation: Resuspend the streptavidin-coated magnetic beads and wash them twice with the wash buffer.

-

Bait Immobilization: Incubate the washed beads with the biotinylated "bait" protein for 30-60 minutes at room temperature with gentle rotation to allow the biotin-streptavidin binding.

-

Blocking: Wash the beads with the immobilized bait protein three times with the wash buffer to remove any unbound bait. This step also helps to block non-specific binding sites on the beads.

-

Binding of Prey: Add the cell lysate to the beads and incubate for 1-3 hours at 4°C with gentle rotation to allow the "prey" proteins to bind to the immobilized "bait" protein.

-

Washing: Place the tube on a magnetic rack to capture the beads. Discard the supernatant (unbound proteins). Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: Add elution buffer to the beads and incubate (e.g., at 95°C for 5-10 minutes if using SDS-PAGE sample buffer) to release the bait and prey proteins from the beads.

-

Analysis: Collect the eluate and analyze the protein content by Western blotting (to confirm a suspected interaction) or by mass spectrometry (to identify unknown interacting partners).

Visualized Workflows and Pathways

The following diagrams illustrate the logical and experimental workflows described in the protocols.

Caption: Workflow for the activation of this compound and subsequent protein biotinylation.

Caption: Step-by-step workflow of a pull-down assay using a biotinylated bait protein.

Applications in Research

This compound is a valuable tool for various applications in life science research, including:

-

Identifying Protein-Protein Interactions: As detailed in the protocols, it can be used to biotinylate a protein of interest for use in pull-down assays or other affinity-based methods to discover and validate interaction partners.[1]

-

Affinity Chromatography: An activated form of this reagent can be used to biotinylate antibodies or other ligands, which can then be immobilized on streptavidin supports to create custom affinity chromatography columns for the purification of specific target molecules.

-

Labeling of Biomolecules: The hydroxyl group can be modified to introduce other functionalities, allowing for the biotinylation of a wide range of molecules for detection and purification purposes.

By providing a means to attach the high-affinity biotin tag to molecules of interest, this compound facilitates the study of complex biological systems and is a key component in the toolkit of researchers in cell biology, biochemistry, and drug discovery.

References

6-N-Biotinylaminohexanol: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 6-N-Biotinylaminohexanol, a versatile reagent for researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and key applications, with a focus on its utility in affinity-based experimental procedures.

Core Chemical Data

This compound is a chemical compound that incorporates a biotin (B1667282) molecule linked to a hexanolamine spacer. This structure is pivotal for its application in biotechnology and molecular biology, primarily leveraging the high-affinity interaction between biotin and streptavidin. The terminal hydroxyl group on the hexanol spacer allows for further chemical modifications.

| Property | Value | Source |

| Molecular Weight | 343.48 g/mol | [1][2] |

| Molecular Formula | C16H29N3O3S | [1][3] |

| CAS Number | 106451-92-7 | [1][3] |

| Alternate Names | (3aS,4S,6aR)-Hexahydro-N-(6-hydroxyhexyl)-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO | [1] |

| Storage | -20°C | [3] |

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through the reaction of a biotin derivative with 6-aminohexanol. A common method involves the use of d-Biotin p-nitrophenyl ester as the biotin source.

Experimental Protocol: Synthesis of this compound

Materials:

-

d-Biotin p-nitrophenyl ester

-

6-aminohexanol

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Dichloromethane (CH2Cl2)

-

Methanol (MeOH)

-

p-dimethylaminocinnamaldehyde (for TLC visualization)

-

Ninhydrin (for TLC visualization)

Procedure:

-

Dissolve d-Biotin p-nitrophenyl ester (1.37 mmol) and 6-aminohexanol (1.37 mmol) in DMSO (5 mL).[1]

-

Stir the reaction mixture for 16 hours at room temperature.[1]

-

Pour the mixture into water to precipitate the product.

-

Filter the precipitate and wash with water.

-

Dry the product under vacuum.

-

The progress and purity of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 4:1 CH2Cl2:MeOH.[1]

-

Visualize the product spot on the TLC plate using p-dimethylaminocinnamaldehyde.[1]

-

Confirm the absence of the primary amine starting material by staining with ninhydrin, which should yield a negative result.[1]

Applications in Research

The primary utility of this compound stems from the biotin moiety, which exhibits a strong and specific interaction with streptavidin and avidin (B1170675) proteins. This property makes it an invaluable tool for a variety of affinity-based applications.

Affinity Chromatography and Pull-Down Assays

This compound can be conjugated to other molecules of interest, such as proteins, peptides, or small molecule inhibitors, through its terminal hydroxyl group. The resulting biotinylated probe can then be used to capture interacting partners from complex biological mixtures.

General Workflow:

-

Immobilization: Streptavidin-coated beads are prepared as the affinity matrix.

-

Binding: The biotinylated probe (e.g., a drug conjugated to this compound) is incubated with the streptavidin beads, allowing for strong and specific binding.

-

Incubation: The bead-probe complex is then incubated with a cell lysate or other biological sample containing potential binding partners.

-

Washing: Unbound proteins are washed away, leaving the target protein complex bound to the beads.

-

Elution: The captured proteins are eluted from the beads for subsequent analysis by techniques such as mass spectrometry or Western blotting.

While this compound itself is not directly involved in cellular signaling, its application in creating biotinylated probes allows for the study of signaling pathway components. For instance, a biotinylated inhibitor can be used to isolate its target kinase and associated proteins, thereby elucidating protein-protein interactions within a specific signaling cascade.

Conclusion

This compound is a fundamental tool for researchers engaged in the study of molecular interactions. Its straightforward synthesis and the robust nature of the biotin-streptavidin interaction provide a reliable method for the isolation and analysis of target biomolecules. The experimental framework provided herein serves as a guide for its synthesis and application in affinity-based research methodologies.

References

Navigating the Solubility of 6-N-Biotinylaminohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-N-Biotinylaminohexanol is a derivative of biotin (B1667282), also known as Vitamin H, a water-soluble B-vitamin. This compound incorporates a six-carbon alcohol linker arm attached to the valeric acid side chain of biotin. This linker provides spacing that can reduce steric hindrance in biotin-avidin binding applications. Understanding the solubility of this compound is critical for its effective use in various biochemical assays, including ELISA, immunohistochemistry, affinity chromatography, and drug delivery systems. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides insights into its expected solubility based on the known properties of biotin and related derivatives, along with a detailed protocol for determining its solubility in various solvents.

Understanding the Solubility Profile

The solubility of biotin and its derivatives is influenced by several factors, including the physicochemical properties of the biotin molecule itself and any modifications, such as the addition of linker arms.

The Role of the Biotin Core: Biotin has limited solubility in neutral aqueous solutions. Its solubility can be enhanced in the presence of strong bases, such as sodium hydroxide, or in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1][2]

The Influence of the Hexanol Linker: The 6-aminohexanol linker in this compound introduces a flexible, hydrophobic alkyl chain.[3] This hydrocarbon linker is expected to decrease the aqueous solubility of the molecule compared to biotin itself or biotin derivatives with more hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) chains.[4][5] Conversely, the hydrophobic nature of the hexanol linker may enhance its solubility in less polar organic solvents.

Estimated Solubility of Biotin and a Structurally Similar Derivative

While direct quantitative data for this compound is scarce, the following table summarizes the known solubility of biotin and provides data for a structurally analogous compound, Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester, to serve as a practical reference.

| Compound | Solvent | Solubility | Temperature (°C) |

| Biotin | Water | 22 mg/100 mL | 25 |

| Biotin | Alcohol | 80 mg/100 mL | 25 |

| Biotin | 0.1 M NaOH | 10 mg/mL | 25 |

| Biotin | DMSO | Very soluble | Not specified |

| Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester | DMF | 25 mg/mL | Not specified |

| Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester | Water | ≤2 mg/mL (with sonication) | Not specified |

Experimental Protocol for Determining the Solubility of this compound

To ascertain the precise solubility of this compound in specific solvents, the following experimental protocol can be employed. This method is based on the isothermal shake-flask method, a common technique for solubility determination.

Materials:

-

This compound (solid)

-

A selection of solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO, dimethylformamide (DMF))

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or mass spectrometer) or a UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 x g) for a specified time (e.g., 15-20 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a micropipette. Be cautious not to disturb the solid pellet at the bottom.

-

Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used. The dilution factor should be accurately recorded.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solute in the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While direct, quantitative solubility data for this compound remains limited in published literature, an understanding of the physicochemical properties of biotin and the influence of the hydrophobic hexanol linker allows for reasoned estimations of its solubility behavior. For applications requiring precise solubility information, the provided experimental protocol offers a robust framework for its determination. This guide serves as a valuable resource for researchers and professionals in optimizing the use of this compound in their scientific endeavors.

References

- 1. Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester = 95 TLC, powder 89889-52-1 [sigmaaldrich.com]

- 2. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]

6-N-Biotinylaminohexanol: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 6-N-Biotinylaminohexanol, a commonly used biotinylation reagent in research and drug development. Understanding the stability profile of this reagent is critical for ensuring the reliability and reproducibility of experimental results. This document summarizes key data, outlines experimental approaches for stability assessment, and provides visual guides to its chemical properties and handling.

Summary of Storage Conditions

Proper storage is paramount to maintaining the integrity of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers.

| Parameter | Recommendation | Source(s) |

| Temperature | -20°C for long-term storage. 2-8°C for short-term storage. | [1] |

| Atmosphere | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [2] |

| Shipping | Typically shipped at ambient temperature. | [1] |

Chemical Stability Profile

While specific quantitative stability data for this compound is not extensively published, its stability can be inferred from the general characteristics of biotinylated compounds and the chemistry of its amide linkage.

| Condition | Expected Stability | Rationale |

| pH | Stable in neutral to slightly acidic conditions (pH 4-7.5). Susceptible to hydrolysis under strongly acidic or basic conditions. | The amide bond is the primary site of potential degradation. Acid-catalyzed hydrolysis is a common degradation pathway for amides. While base-catalyzed hydrolysis is possible, it generally requires more forcing conditions (e.g., heat). |

| Temperature | The solid form is stable at recommended storage temperatures. Stability in solution is temperature-dependent. For reactions, temperatures from 4-37°C are common. | The biotin-avidin interaction itself is remarkably stable to high temperatures, but the chemical structure of the biotinylated molecule is the limiting factor. |

| Solvents | Should be dissolved in anhydrous aprotic solvents like DMSO or DMF for stock solutions. Aqueous solutions should be prepared fresh. | The presence of water can lead to hydrolysis of the amide bond over time, especially at non-neutral pH. |

| Biological Milieu | While the amide bond is generally stable, some studies have shown that certain biotin-protein linkages can be cleaved in human plasma. | This is likely due to enzymatic activity, though non-enzymatic hydrolysis can also occur. |

Potential Degradation Pathway

The primary degradation pathway for this compound is the hydrolysis of the amide bond, which would yield biotin (B1667282) and 6-aminohexanol.

References

- 1. Biotin–Protein Bond: Instability and Structural Modification to Provide Stability for In Vivo Applications | Springer Nature Experiments [experiments.springernature.com]

- 2. Biotin-protein bond: instability and structural modification to provide stability for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biotinylaminohexanol Linker for Researchers, Scientists, and Drug Development Professionals

Introduction

The biotinylaminohexanol linker is a versatile chemical tool widely employed in bioconjugation, diagnostics, and targeted drug delivery. Its structure consists of biotin (B1667282), a vitamin with an exceptionally high affinity for streptavidin and avidin, connected to a six-carbon aliphatic chain (aminohexanol). This linker provides a flexible spacer arm that mitigates steric hindrance, allowing for efficient interaction between the biotin moiety and its binding partners. This guide provides a comprehensive overview of the biotinylaminohexanol linker, including its physicochemical properties, detailed experimental protocols, and its application in various experimental workflows and targeted therapies.

Core Concepts and Properties

The utility of the biotinylaminohexanol linker is primarily derived from the robust and highly specific interaction between biotin and streptavidin. This non-covalent bond is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar range (10-14 to 10-15 M), making it essentially irreversible under many conditions.[1][2][3] The aminohexanol spacer arm serves to distance the biotin molecule from the conjugated biomolecule, which is crucial for overcoming steric hindrance and ensuring efficient binding to streptavidin.[4]

The linker is typically incorporated into molecules of interest through the reaction of its terminal functional group. For instance, 6-N-Biotinylaminohexanol features a terminal hydroxyl group that can be further functionalized.[5][6] A more common and ready-to-use variant is the N-hydroxysuccinimide (NHS) ester of biotinamidohexanoic acid, which readily reacts with primary amines on proteins and other biomolecules to form stable amide bonds.[4]

Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 6-Amino-1-hexanol |

| CAS Number | 106451-92-7 | 4048-33-3 |

| Molecular Formula | C16H29N3O3S | C6H15NO |

| Molecular Weight | 343.48 g/mol | 117.19 g/mol |

| Appearance | White to off-white solid | Crystals |

| Melting Point | Not specified | 54-58 °C |

| Boiling Point | Not specified | 135-140 °C (at 30 mmHg) |

| Solubility | Soluble in water | Soluble in water |

Binding Affinity and Kinetics

The biotin-streptavidin interaction is characterized by a very low dissociation constant (Kd), indicating extremely high affinity. While the aminohexanol linker is designed to preserve this strong interaction, direct comparative studies quantifying the precise effect of this specific linker on the Kd are not extensively documented in readily available literature. However, the successful and widespread use of this linker in affinity-based applications attests to its efficacy in maintaining high-affinity binding.

| Interaction | Dissociation Constant (Kd) | Key Characteristics |

| Biotin - Streptavidin | ~10-14 - 10-15 M[2][3] | One of the strongest known non-covalent biological interactions. Very rapid on-rate and extremely slow off-rate. |

| Biotinylated Macromolecule - Streptavidin | Generally high affinity, though may be slightly lower than free biotin due to steric factors.[7] | The spacer arm of the biotinylaminohexanol linker helps to minimize the reduction in affinity. |

Linker Stability

The stability of the biotinylaminohexanol linker is a critical factor, particularly in applications such as targeted drug delivery where the conjugate must remain intact in the bloodstream. The core of the linker contains a stable amide bond. The stability of linkers, especially in biological matrices like plasma, is an active area of research in drug development.

| Linker Type / Condition | Half-life / Stability | Notes |

| Amide Bond (general) | Generally stable under physiological conditions (pH 7.4).[6][8][9] | Can be cleaved by specific enzymes (amidases), though this is not a common degradation pathway in plasma. |

| N-Hydroxysuccinimide (NHS) Ester | Hydrolytically unstable in aqueous solutions. Half-life of hours at neutral pH.[10][11][12] | This is the reactive group for conjugation, not the final stable linker. It is designed to react with amines to form a stable amide bond. |

Experimental Protocols

Protocol 1: Protein Biotinylation using NHS-Ester of Biotinamidohexanoic Acid

This protocol describes a general method for labeling proteins with a biotinylaminohexanol linker via an NHS ester.

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Succinimidyl-6-(biotinamido)hexanoate (NHS-LC-Biotin)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)

-

Desalting column or dialysis tubing

Procedure:

-

Prepare Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the protein for reaction with the NHS ester.

-

Prepare Biotinylation Reagent Stock Solution: Immediately before use, dissolve the NHS-LC-Biotin in DMF or DMSO to a concentration of 1-10 mg/mL.

-

Biotinylation Reaction: Add a 10- to 50-fold molar excess of the biotinylation reagent to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

-

Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Affinity Purification of a Biotinylated Protein using Streptavidin-Agarose

This protocol outlines the steps for capturing a biotinylated protein using a streptavidin-functionalized resin.

Materials:

-

Biotinylated protein sample

-

Streptavidin-agarose resin

-

Binding/Wash Buffer (e.g., PBS, pH 7.4)

-

Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5-2.8, or a buffer containing a high concentration of free biotin)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

-

Prepare the Streptavidin Column: Pack a column with the desired amount of streptavidin-agarose resin. Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.

-

Load the Sample: Apply the sample containing the biotinylated protein to the column. Allow the sample to flow through the column at a slow rate to ensure efficient binding.

-

Wash the Column: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elute the Protein: Elute the bound biotinylated protein using the chosen Elution Buffer.

-

For harsh elution: Use a low pH buffer like 0.1 M glycine-HCl. Collect fractions and immediately neutralize them with the Neutralization Buffer.

-

For competitive elution: Use a buffer containing a high concentration of free biotin (e.g., 2-10 mM). This method is gentler but may be less efficient.

-

-

Analyze Fractions: Analyze the collected fractions for the presence of the target protein using methods such as SDS-PAGE or UV-Vis spectrophotometry.

Visualizations: Workflows and Signaling Pathways

Biotin-Streptavidin Affinity Chromatography Workflow

The following diagram illustrates the key steps involved in the purification of a biotinylated protein using streptavidin affinity chromatography.

Caption: Workflow for the purification of biotinylated proteins.

Biotin-Mediated Targeted Drug Delivery and Endocytosis

This diagram depicts a simplified signaling pathway for targeted drug delivery using a biotinylated therapeutic agent, leading to receptor-mediated endocytosis.

Caption: Biotin-mediated targeted drug delivery pathway.

Conclusion

The biotinylaminohexanol linker is an indispensable tool in modern biotechnology and drug development. Its ability to provide a stable and flexible spacer for the high-affinity biotin-streptavidin interaction enables a wide range of applications, from routine protein purification to the sophisticated design of targeted therapeutics. Understanding the fundamental properties of this linker, along with established experimental protocols, is crucial for researchers and scientists aiming to leverage its power in their work. The continued development of novel linker technologies, building upon the principles demonstrated by staples like the biotinylaminohexanol linker, will undoubtedly continue to drive innovation in the life sciences.

References

- 1. biorxiv.org [biorxiv.org]

- 2. bosterbio.com [bosterbio.com]

- 3. Streptavidin - Wikipedia [en.wikipedia.org]

- 4. Succinimidyl-6-(biotinamido) Hexanoate - ProChem, Inc. [prochemonline.com]

- 5. This compound, 106451-92-7 | BroadPharm [broadpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. sinobiological.com [sinobiological.com]

- 8. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. N-Hydroxysuccinimide active ester [schem.jp]

- 12. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Protein Labeling Using 6-N-Biotinylaminohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications, including protein purification, immobilization, and the detection of protein-protein interactions. 6-N-Biotinylaminohexanol is a biotinylating reagent that features a biotin moiety linked to a hexanol spacer arm. The terminal hydroxyl group of the hexanol spacer allows for a two-step labeling strategy, providing greater control over the reaction and enabling the labeling of proteins at carboxyl groups, in addition to the more common labeling of primary amines.

This document provides detailed application notes and protocols for the use of this compound in protein labeling.

Principle of Two-Step Protein Biotinylation

Directly labeling proteins with this compound is not feasible as the terminal hydroxyl group is not inherently reactive towards functional groups on proteins. Therefore, a two-step process is employed:

-

Activation of this compound: The terminal hydroxyl group is first activated to create a more reactive functional group. A common and effective method is the conversion of the alcohol to an N-hydroxysuccinimide (NHS) ester using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).

-

Protein Labeling with Activated Biotin: The resulting NHS-activated this compound can then be directly used to label proteins by reacting with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus of the polypeptide chain) to form stable amide bonds.

Alternatively, the activated carboxyl groups on a protein (aspartic and glutamic acid residues) can be targeted by using this compound in the presence of EDC, which facilitates the formation of an amide bond between the protein's carboxyl group and the biotin reagent's terminal (now part of a reactive intermediate) amine.

The hexanol spacer arm in this compound is advantageous as it reduces steric hindrance between the biotin molecule and the protein, which can improve the binding efficiency of the biotinylated protein to streptavidin.

Data Presentation

Table 1: Molar Ratios for Protein Biotinylation

| Molar Excess of Biotin Reagent to Protein | Target Protein Concentration | Expected Degree of Labeling |

| 10-fold | 1-5 mg/mL | Low to Moderate |

| 20-fold | 1-5 mg/mL | Moderate to High |

| 50-fold | 1-5 mg/mL | High |

| 100-fold | < 1 mg/mL | High (for dilute protein solutions) |

Note: The optimal molar excess should be determined empirically for each protein.

Table 2: Recommended Buffer Systems for Biotinylation

| Reaction Step | Recommended Buffer | pH | Incompatible Components |

| Activation of this compound (EDC/NHS reaction) | MES (2-(N-morpholino)ethanesulfonic acid) | 4.5 - 6.0 | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) |

| Protein Labeling (NHS ester reaction) | Phosphate-Buffered Saline (PBS) or Bicarbonate Buffer | 7.2 - 8.5 | Buffers containing primary amines (e.g., Tris, glycine) |

Experimental Protocols

Protocol 1: Activation of this compound to its NHS Ester

This protocol describes the synthesis of the amine-reactive NHS ester of this compound.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M MES, pH 6.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Dry, inert gas (e.g., nitrogen or argon)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

-

Add a 1.5-fold molar excess of NHS to the solution.

-

Add a 1.5-fold molar excess of EDC to the solution.

-

Incubate the reaction mixture at room temperature for 4 hours to overnight with constant stirring under a dry, inert atmosphere.

-

The resulting solution containing the NHS-activated this compound can be used immediately for protein labeling or stored at -20°C under dessication for later use. For long-term storage, it is recommended to purify the NHS ester.

Protocol 2: Labeling of Proteins with NHS-Activated this compound

This protocol details the labeling of proteins using the pre-activated NHS ester of this compound.

Materials:

-

Protein to be labeled in a suitable buffer (e.g., PBS, pH 7.4)

-

NHS-activated this compound solution (from Protocol 1)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting column or dialysis tubing (with appropriate molecular weight cut-off)

Procedure:

-

Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.2-8.0.

-

Add the desired molar excess of the NHS-activated this compound solution to the protein solution. A 10- to 50-fold molar excess is a good starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Remove the excess, unreacted biotinylation reagent and reaction by-products by dialysis against PBS or by using a desalting column.

-

The biotinylated protein is now ready for downstream applications.

Protocol 3: Detection of Biotinylated Proteins by Western Blot

Materials:

-

Biotinylated protein sample

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers

-

PVDF or nitrocellulose membrane

-

Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

Chemiluminescent HRP substrate

-

Imaging system

Procedure:

-

Separate the biotinylated protein from the unlabeled control by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with Streptavidin-HRP diluted in Blocking Buffer (typically 1:10,000 to 1:50,000) for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the chemiluminescent HRP substrate according to the manufacturer's instructions.

-

Detect the signal using an appropriate imaging system.

Visualizations

Caption: Workflow for the two-step biotinylation of proteins.

Caption: Affinity purification of a biotinylated protein.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Labeling Efficiency | Inactive biotinylation reagent | Use freshly prepared or properly stored activated biotin. |

| Presence of primary amines in the protein buffer | Dialyze the protein against an amine-free buffer (e.g., PBS) before labeling. | |

| Incorrect pH of the reaction buffer | Ensure the pH is between 7.2 and 8.5 for efficient labeling of primary amines. | |

| Insufficient molar excess of biotin reagent | Increase the molar ratio of the biotin reagent to the protein. | |

| Protein Precipitation | High degree of biotinylation | Reduce the molar excess of the biotin reagent or shorten the reaction time. |

| Protein instability under reaction conditions | Perform the labeling reaction at 4°C. | |

| High Background in Detection | Incomplete removal of excess biotin | Ensure thorough purification of the biotinylated protein by dialysis or desalting. |

| Inadequate blocking of the membrane | Increase the blocking time or use a different blocking agent. | |

| Non-specific binding of Streptavidin-HRP | Increase the number of wash steps or the stringency of the wash buffer. |

Conclusion

The two-step biotinylation strategy using this compound offers a versatile and controlled method for labeling proteins. By activating the terminal hydroxyl group, researchers can generate a stable amine-reactive reagent that can be used in a subsequent, well-defined labeling reaction. The inclusion of a spacer arm helps to minimize steric hindrance, making this reagent a valuable tool for a wide range of applications that rely on the robust biotin-streptavidin interaction. Proper optimization of reaction conditions and thorough purification of the labeled protein are critical for achieving successful and reproducible results.

6-N-Biotinylaminohexanol protocol for cell surface biotinylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface biotinylation is a powerful technique used to label and subsequently isolate cell surface proteins. This method is instrumental in studying protein trafficking, identifying plasma membrane-localized drug targets, and understanding the dynamic nature of the cell surface proteome. The principle relies on the use of a biotinylation reagent that is impermeable to the cell membrane, ensuring that only proteins with extracellular domains are labeled.

This document provides a detailed protocol for cell surface biotinylation primarily using amine-reactive, water-soluble N-hydroxysuccinimide (NHS) ester derivatives of biotin (B1667282), such as Sulfo-NHS-LC-Biotin. While other biotinylating agents exist, Sulfo-NHS esters are widely used for their efficiency in reacting with primary amines (e.g., on lysine (B10760008) residues) on surface proteins under physiological conditions and their inability to cross the plasma membrane, which is crucial for the specific labeling of cell surface proteins.[1][2]

Principle of the Method

The biotinylation reagent, for instance, EZ-Link™ Sulfo-NHS-LC-Biotin, possesses a water-soluble Sulfo-NHS ester group that reacts with primary amine groups on proteins to form stable amide bonds.[2] Because of its charged nature, the reagent cannot permeate the cell membrane, thus restricting the biotin labeling to proteins exposed on the cell surface.[1][2] Following the labeling process, the cells are lysed, and the biotinylated proteins can be affinity-purified using immobilized streptavidin or avidin, which exhibit an exceptionally high affinity for biotin.[3][4] The isolated proteins can then be identified and quantified using downstream applications like Western blotting or mass spectrometry.[3][4][5]

Experimental Workflow Overview

Caption: A schematic overview of the cell surface biotinylation experimental workflow.

Quantitative Data Summary

The following tables summarize key quantitative parameters for successful cell surface biotinylation experiments.

Table 1: Reagent Concentrations and Incubation Parameters

| Parameter | Recommended Range | Notes |

| Biotin Reagent Concentration | 0.1 - 2.5 mg/mL (approx. 0.2 - 5 mM) | Optimal concentration may vary by cell type and protein of interest.[2][6][7][8] |

| Incubation Time | 10 - 30 minutes | Longer incubation times do not necessarily improve labeling and may increase the risk of internalization.[1][2][5][7] |

| Incubation Temperature | 4°C (on ice) or Room Temperature | 4°C is recommended to minimize endocytosis of labeled proteins.[1][6][7] Room temperature can be used for faster reactions.[2][9] |

| Quenching Agent Concentration | 50 - 100 mM Glycine (B1666218) or Tris | Quenches unreacted biotin reagent to prevent labeling of intracellular proteins after lysis.[1][3][7] |

| Cell Density | ~25 x 10^6 cells/mL (suspension) or 85-95% confluency (adherent) | Higher cell concentrations require less biotin reagent.[2][5][9] |

Table 2: Recommended Buffers and Solutions

| Buffer/Solution | Composition | pH | Purpose |

| Wash Buffer | Phosphate-Buffered Saline (PBS) | 7.2 - 8.0 | Washing cells to remove amine-containing media.[2][9] A higher pH (8.0) can increase the reaction speed.[2] |

| Biotinylation Buffer | PBS (pH 7.2 - 8.0) | 7.2 - 8.0 | Solvent for the biotinylation reagent.[2][9] |

| Quenching Buffer | 50-100 mM Glycine or Tris in PBS | ~7.4 | To stop the biotinylation reaction.[1][3][7] |

| Lysis Buffer | RIPA buffer or other suitable lysis buffer with protease inhibitors | ~7.4 | To solubilize cell proteins.[8][10] |

| Elution Buffer | SDS-PAGE sample buffer with a reducing agent (e.g., DTT) for cleavable biotin | N/A | To release biotinylated proteins from streptavidin beads.[5] |

Detailed Experimental Protocols

Materials

-

EZ-Link™ Sulfo-NHS-LC-Biotin (or Sulfo-NHS-SS-Biotin for cleavable option)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Quenching Buffer (e.g., 100 mM glycine in PBS), ice-cold

-

Lysis Buffer (e.g., RIPA buffer) containing protease inhibitors, ice-cold

-

Streptavidin Agarose (B213101) Resin or Magnetic Beads

-

Adherent or suspension cells

-

Standard cell culture reagents and equipment

-

Refrigerated centrifuge

-

Rocking platform

Protocol for Adherent Cells

-

Cell Preparation:

-

Biotinylation Reaction:

-

Immediately before use, prepare the biotinylation solution by dissolving the Sulfo-NHS-ester biotin reagent in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1.0 mg/mL.[11] Note: These reagents are moisture-sensitive and should be equilibrated to room temperature before opening.[9]

-

Add the biotinylation solution to the cells, ensuring the entire surface is covered.

-

Incubate for 30 minutes at 4°C on a rocking platform.[1]

-

-

Quenching:

-

Cell Lysis:

-

Aspirate the final quenching wash.

-

Add ice-cold Lysis Buffer with protease inhibitors to the cells.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.[5][8]

-

Incubate on ice for 30 minutes, with vortexing at the beginning and end of the incubation.[5]

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[10][11]

-

Transfer the supernatant to a new tube. This contains the total cellular protein.

-

Protocol for Suspension Cells

-

Cell Preparation:

-

Biotinylation Reaction:

-

Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.[2][9]

-

Prepare the biotinylation solution as described for adherent cells.

-

Add the biotinylation solution to the cell suspension.

-

Incubate for 30 minutes at room temperature or on ice with gentle mixing.[2]

-

-

Quenching and Lysis:

-

Follow the quenching and cell lysis steps as described for adherent cells, pelleting the cells by centrifugation between washes.

-

Isolation of Biotinylated Proteins

-

Binding to Streptavidin:

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic stand.

-

Carefully remove the supernatant. This fraction contains the non-biotinylated (intracellular) proteins.

-

Wash the beads three to five times with ice-cold Lysis Buffer, followed by washes with high-salt and no-salt buffers to minimize non-specific binding.[10]

-

-

Elution:

-

After the final wash, remove the supernatant.

-

Add SDS-PAGE sample buffer to the beads.

-

If using a cleavable biotin (Sulfo-NHS-SS-Biotin), include a reducing agent like DTT (50 mM) and incubate to cleave the disulfide bond.[5][9]

-

Heat the samples at 70-95°C for 5-10 minutes to elute the biotinylated proteins.[10]

-

Centrifuge to pellet the beads and collect the supernatant containing the isolated cell surface proteins.

-

Downstream Analysis

The eluted proteins are now ready for analysis by SDS-PAGE and Western blotting to detect specific proteins of interest, or by mass spectrometry for proteomic profiling of the cell surface.

Controls and Troubleshooting

-

Negative Control: Perform a mock biotinylation without adding the biotin reagent to ensure that protein pull-down is biotin-dependent.[12]

-

Positive Control: Probe for a known, abundant plasma membrane protein (e.g., Na+/K+-ATPase) to validate the procedure.[7]

-

Intracellular Protein Control: Probe for an abundant cytosolic protein (e.g., GAPDH or Aldolase A) in the eluted fraction. Its absence indicates that the cell membrane was not compromised during labeling and that only surface proteins were biotinylated.[7][13]

-

Troubleshooting Low Yield: If the yield of biotinylated proteins is low, consider increasing the concentration of the biotin reagent or ensuring that all amine-containing components from the culture media have been thoroughly washed away.[5] Inefficient cell scraping can also be a cause.[5]

-

Troubleshooting High Background: High background of non-specific binding to the streptavidin beads can be addressed by increasing the number and stringency of the wash steps.[13]

Chemical Reaction Diagram

Caption: Reaction of Sulfo-NHS-Ester Biotin with a primary amine on a cell surface protein.

References

- 1. Surface protein biotinylation [protocols.io]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell surface protein biotinylation for SDS-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. ukdiss.com [ukdiss.com]

- 7. Guidelines for plasma membrane protein detection by surface biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell surface biotinylation [protocols.io]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]

- 11. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Surface biotinylation problem(s) - Protein and Proteomics [protocol-online.org]

Application Notes: Covalent Attachment of 6-(Biotinylamino)hexanoic Acid to Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a peptide or protein, is a cornerstone technique in biotechnology and drug development. The exceptionally high affinity and specificity of the interaction between biotin and avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁵ M) allows for highly sensitive detection, robust purification, and versatile immobilization of target molecules.[1]

This document provides detailed protocols for the covalent attachment of biotin to peptides using an activated form of 6-(Biotinylamino)hexanoic acid, commonly known as Biotin-X or Biotin-Ahx. The hexanoic acid spacer arm is crucial as it reduces steric hindrance between the biotin molecule and the peptide, ensuring that the biotin remains accessible for binding to streptavidin.[1][2] The most common and efficient method for this conjugation targets primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) using an N-hydroxysuccinimide (NHS) ester of 6-(Biotinylamino)hexanoic acid.[3][4] This reaction forms a stable amide bond, resulting in a permanently biotin-labeled peptide.

Chemical Principle

The core of the biotinylation process is the reaction between an amine-reactive biotinylation reagent and a primary amine on the peptide. N-hydroxysuccinimide (NHS) esters are highly reactive towards nucleophilic primary amines at a slightly alkaline pH, while showing minimal reactivity in acidic conditions. The reaction releases the NHS group and forms a stable amide bond.

Caption: Reaction scheme for peptide biotinylation.

Data Presentation: Reaction Parameters

Successful biotinylation depends on carefully controlled reaction parameters. The following tables summarize key quantitative data derived from established protocols.

Table 1: Recommended Molar Coupling Ratios

| Molecule Type | Molar Ratio (Biotin Reagent : Peptide/Protein) | Rationale | Reference(s) |

| Peptides (<1000 Da) | 3-5 : 1 | Ensures complete incorporation of a single biotin moiety per peptide, as excess unreacted peptide is difficult to remove. | [5] |

| Proteins (>1000 Da) | 10-20 : 1 | Higher excess is often needed to achieve desired labeling due to multiple available lysines and potential steric hindrance. | [6] |

| Minimal Labeling | 1-4 : 1 (reagent:protein) | Used when preserving protein function is critical and only a single biotin tag per molecule is desired for oriented immobilization. | [7] |

Table 2: Typical Reaction Conditions for NHS-Ester Biotinylation

| Parameter | Recommended Range | Notes | Reference(s) |

| pH | 7.2 - 8.5 | The reaction rate increases with pH, but so does the rate of NHS-ester hydrolysis. pH 8.3-8.5 is optimal. Buffers must be amine-free (e.g., PBS, Bicarbonate, HEPES). | [6][8][9] |

| Temperature | 4°C to Room Temp. (20-25°C) | Room temperature reactions are faster (30-60 minutes). 4°C is used for longer incubations (2 hours to overnight) to minimize protein degradation. | [6][8] |

| Reaction Time | 30 minutes - 2 hours | Dependent on temperature and reagent concentration. Reactions are typically complete within 1-2 hours at room temperature. | [5][6][8] |

| Solvent for Reagent | Anhydrous DMSO or DMF | NHS esters are moisture-sensitive. The reagent should be dissolved immediately before use. | [3][6] |

Table 3: Example HPLC Analysis of Biotinylation

Analysis by reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method to assess the success of a biotinylation reaction. The addition of the relatively hydrophobic biotin-X moiety typically results in a noticeable increase in the retention time of the peptide.[10]

| Sample | Retention Time (min) | Observation |

| Unmodified Peptide (GGKGLGKGGA) | 6.0 | The native peptide elutes earlier due to higher polarity. |

| Biotinylated Peptide (GGKGLGK(bio)GGA) | 9.5 | The biotinylated peptide shows a significant shift to a later retention time, indicating successful conjugation and increased hydrophobicity.[10] |

Experimental Protocols

Protocol 1: Peptide Biotinylation using Biotin-X-NHS

This protocol details the steps for labeling a peptide containing at least one primary amine with 6-(Biotinylamino)hexanoic Acid N-hydroxysuccinimide ester.

Materials:

-

Peptide of interest

-

6-(Biotinylamino)hexanoic Acid, N-succinimidyl ester (Biotin-X-NHS)

-

Reaction Buffer: 100 mM Sodium Phosphate or Sodium Bicarbonate, pH 8.3. Ensure it is free of primary amines like Tris or glycine (B1666218).[9]

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification columns (e.g., desalting spin columns, gel filtration column)

Procedure:

-

Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.[5]

-

Biotin-X-NHS Reagent Preparation: Immediately before use, dissolve the Biotin-X-NHS in anhydrous DMSO or DMF to create a 10-20 mg/mL stock solution.[6] The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions; do not prepare stock solutions for storage.[3]

-

Biotinylation Reaction:

-

Calculate the required volume of the Biotin-X-NHS stock solution to achieve a 3- to 5-fold molar excess of the reagent over the peptide.[5]

-

Add the calculated volume of the biotin reagent to the peptide solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[5][6]

-

-

Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris. Incubate for 15-30 minutes at room temperature. This step quenches any unreacted Biotin-X-NHS.

-

Purification: Remove excess, non-reacted biotin reagent and the NHS byproduct from the biotinylated peptide using a desalting spin column (for small volumes) or gel filtration chromatography (e.g., Sephadex G-25).[6][7] The purified peptide can be stored appropriately (typically frozen or lyophilized).

Protocol 2: Quantification of Biotinylation using HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the molar ratio of biotin to peptide/protein. HABA binds to avidin, producing a color that can be measured at 500 nm. Biotin displaces HABA, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.[3]

Materials:

-

HABA/Avidin Solution (available in commercial kits)

-

Purified biotinylated peptide sample

-

Spectrophotometer or microplate reader

Procedure:

-

Pipette the HABA/Avidin solution into a cuvette or microplate well.

-

Measure the initial absorbance at 500 nm (A₅₀₀ HABA/Avidin).[3]

-

Add a known volume of your purified biotinylated peptide solution to the HABA/Avidin solution and mix.

-

Wait for the absorbance reading to stabilize (usually a few minutes).

-

Measure the final absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).[3]

-